molecular formula C18H14F3N3O2S B2980375 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 946344-80-5

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2980375
CAS RN: 946344-80-5
M. Wt: 393.38
InChI Key: AGYSLZXQHUDPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3N3O2S and its molecular weight is 393.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Heterocyclic compounds, including pyridazinone derivatives and benzamide analogs, are extensively studied for their synthesis and biological activities. These compounds are known for their anticancer, antimicrobial, and antiviral activities. For instance, the synthesis of novel pyridine and fused pyridine derivatives has been reported, with these compounds showing antimicrobial and antioxidant activities through molecular docking screenings (Flefel et al., 2018). Similarly, benzamide derivatives conjugated with alkylating cytostatics have shown increased toxicity against melanoma cells, suggesting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Antiviral Drug Discovery

Research has also delved into the discovery of compounds with antiviral properties, including the development of histone deacetylase inhibitors for cancer treatment (Zhou et al., 2008) and studies on compounds showing remarkable activity against avian influenza virus (Hebishy et al., 2020).

Herbicide Research

In the realm of agriculture, the development of compounds targeting Protoporphyrinogen IX oxidase (PPO) for herbicide research is notable. A study reported the design of thieno[2,3-d]pyrimidine-2,4-dione-based compounds with potent herbicidal activity, demonstrating the potential of such compounds in weed control (Wang et al., 2021).

Pharmaceutical and Medicinal Chemistry

Benzamide-based compounds are also investigated for their pharmaceutical applications, including the synthesis of Schiff base benzamides with potential antimicrobial activities (Karanth et al., 2018). Additionally, the in silico approach towards the prediction of drug-likeness and microbial investigation highlights the significance of computational methods in the development of new pharmaceutical agents (Pandya et al., 2019).

properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-5-3-12(4-6-13)17(26)22-9-10-24-16(25)8-7-14(23-24)15-2-1-11-27-15/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYSLZXQHUDPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

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